3-Chloro-2-fluorobenzaldehyde
Overview
Description
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol . It is a pale yellow liquid at room temperature and is sensitive to air, requiring storage under an inert atmosphere . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .
Mechanism of Action
Target of Action
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is primarily used as a synthetic intermediate in the production of various compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of this compound is largely dependent on the reactions it undergoes during synthesis processes. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and properties, which in turn can influence its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the compounds it is used to synthesize. For example, it can be used to synthesize small-molecule inhibitors of MDM2-p53 interaction, which play a role in the regulation of the p53 pathway, a crucial pathway in cell cycle regulation and apoptosis . It can also be used to prepare flavonoid derivatives, which can act as selective neuromedin U 2 receptor agonists and influence pathways related to obesity treatment .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. According to one source, this compound has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize and their respective modes of action. For instance, when used to synthesize small-molecule inhibitors of MDM2-p53 interaction, the resulting compounds can have antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided, and oxidizing agents can react with the compound . These factors can influence the compound’s stability and its ability to participate in reactions during synthesis processes.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluorobenzaldehyde plays a role in biochemical reactions, particularly in the synthesis of small-molecule inhibitors . The aldehyde group in the structure can easily be converted into a hydroxyl group or an imine structure . The halogen atoms on the benzene ring can undergo coupling reactions at the 2,3 positions for further derivatization .
Cellular Effects
It is known that benzaldehyde derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules through its aldehyde group . It can also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 214 °C , indicating its stability under high temperatures.
Metabolic Pathways
It is known that the compound can be involved in the synthesis of small-molecule inhibitors .
Subcellular Localization
It is known that the compound can interact with various biomolecules, which may influence its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-fluorotoluene with a suitable oxidizing agent to introduce the aldehyde group . Another method involves the halogen exchange reaction of 3-chloro-2-fluorobenzene with a formylating agent .
Industrial Production Methods
In industrial settings, this compound is typically produced through the halogen exchange reaction, which is efficient and scalable . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-2-fluorobenzoic acid.
Reduction: 3-Chloro-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluorobenzaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antitumor agents.
Industry: It is used in the production of agrochemicals, such as herbicides and plant growth regulators.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated benzaldehydes . Its combination of chlorine and fluorine atoms on the benzene ring makes it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
IUPAC Name |
3-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOZCMANASAVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352998 | |
Record name | 3-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-48-0 | |
Record name | 3-Chloro-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85070-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.